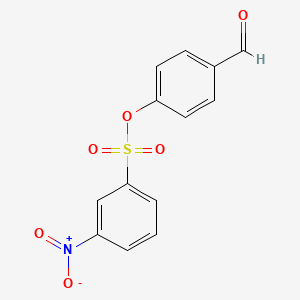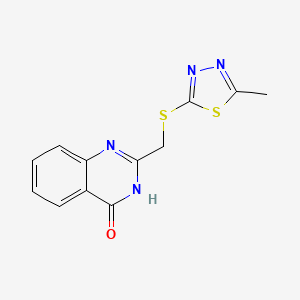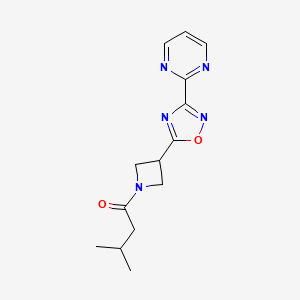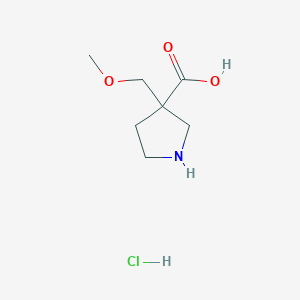
4-((tert-Butoxycarbonyl)amino)-4-methylcyclohex-1-en-1-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical compound . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . It is also used for the protection of hydroxy groups. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions .Chemical Reactions Analysis
The Boc group is removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .Scientific Research Applications
Catalytic Applications and Organic Synthesis
Compounds containing tert-butoxycarbonyl (Boc) amino groups and trifluoromethanesulfonate (triflate) moieties are instrumental in organic synthesis. For instance, the trifluoromethanesulfonimide-catalyzed cycloaddition reactions involving silyl enol ethers and α,β-unsaturated esters demonstrate the utility of triflate groups in facilitating bond formation between carbon atoms (Takasu, Ishii, & Inanaga, 2006). Similarly, tert-butanesulfinyl imines, which share a functional resemblance with the Boc-protected amines, serve as versatile intermediates for asymmetric synthesis, emphasizing the importance of such moieties in constructing enantioenriched structures (Ellman, Owens, & Tang, 2002).
Pharmaceutical Intermediates and Drug Development
Compounds with Boc-protected amino groups and sulfonamide or triflate functionalities have been explored for their potential in drug development. For example, sulfonamides with Boc groups have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme target for drugs treating conditions like glaucoma. These studies illustrate the compound's role in generating pharmacologically active agents with potential therapeutic applications (Scozzafava et al., 1999).
Material Science and Fluorination Techniques
In material science, trifluoromethanesulfonate esters are pivotal in fluorination chemistry, serving as intermediates for introducing fluorine atoms into organic molecules. This functionality is crucial for developing materials and compounds with enhanced stability, reactivity, and other desirable properties. The research into deoxofluorinating agents with high thermal stability underscores the triflate group's significance in synthesizing fluorinated materials (Umemoto et al., 2010).
Safety and Hazards
Future Directions
The use of the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . To expand the applicability of amino acid ionic liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis .
properties
IUPAC Name |
[4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO5S/c1-11(2,3)21-10(18)17-12(4)7-5-9(6-8-12)22-23(19,20)13(14,15)16/h5H,6-8H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNLGPHGFVVJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC1)OS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719887.png)


![3-(4-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2719892.png)

![8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719896.png)
![1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2719900.png)
![6-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2719904.png)


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2719907.png)


![2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2719910.png)